Cas no 2375272-89-0 (4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca rboxamide)
4-Methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide è un composto organico strutturalmente complesso, caratterizzato da un nucleo biciclico ossabicyclo[2.1.1]hexano funzionalizzato con un gruppo carbossammide legato a un anello fenilico. La presenza del gruppo metile in posizione 4 conferisce ulteriore stabilità sterica e influenza le proprietà elettroniche della molecola. Questo derivato è di interesse in sintesi organica e nello sviluppo di intermedi farmaceutici, grazie alla sua struttura rigida e alla capacità di modulare l'attività biologica. La sua reattività selettiva lo rende utile in reazioni di formazione di legami carbonio-carbonio e carbonio-eteroatomo, offrendo potenziali applicazioni nella progettazione di nuovi principi attivi.
2375272-89-0 structure
Product Name:4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca
rboxamide
Numero CAS:2375272-89-0
MF:C13H15NO2
MW:217.263703584671
CID:5980570
PubChem ID:165739523
Update Time:2025-07-10
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca rboxamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca rboxamide
- 2-Oxabicyclo[2.1.1]hexane-1-carboxamide, 4-methyl-N-phenyl-
- EN300-7435510
- EN300-37375329
- 4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
- 2375272-89-0
- (1r,4s)-4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide
-
- Inchi: 1S/C13H15NO2/c1-12-7-13(8-12,16-9-12)11(15)14-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15)
- Chiave InChI: FBMNWBNFCWUGDW-UHFFFAOYSA-N
- Sorrisi: C12(C(NC3=CC=CC=C3)=O)CC(C)(C1)CO2
Proprietà calcolate
- Massa esatta: 217.110278721g/mol
- Massa monoisotopica: 217.110278721g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 301
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 38.3Ų
Proprietà sperimentali
- Densità: 1.303±0.06 g/cm3(Predicted)
- Punto di ebollizione: 398.1±25.0 °C(Predicted)
- pka: 14.98±0.70(Predicted)
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca rboxamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7435510-0.05g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 0.05g |
$541.0 | 2025-03-11 | |
| Enamine | EN300-7435510-0.1g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 0.1g |
$706.0 | 2025-03-11 | |
| Enamine | EN300-7435510-0.25g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 0.25g |
$1008.0 | 2025-03-11 | |
| Enamine | EN300-7435510-0.5g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 0.5g |
$1587.0 | 2025-03-11 | |
| Enamine | EN300-7435510-1.0g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 1.0g |
$2035.0 | 2025-03-11 | |
| Enamine | EN300-7435510-2.5g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 2.5g |
$3988.0 | 2025-03-11 | |
| Enamine | EN300-7435510-5.0g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 5.0g |
$5900.0 | 2025-03-11 | |
| Enamine | EN300-7435510-10.0g |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 95.0% | 10.0g |
$8749.0 | 2025-03-11 | |
| Enamine | EN300-37375329-0.05g |
(1r,4s)-4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 0.05g |
$1709.0 | 2023-07-09 | ||
| Enamine | EN300-37375329-0.1g |
(1r,4s)-4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide |
2375272-89-0 | 0.1g |
$1791.0 | 2023-07-09 |
4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca rboxamide Letteratura correlata
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Camelia Henríquez,Edwin Palacio,Víctor Cerdà Anal. Methods, 2014,6, 8494-8504
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
2375272-89-0 (4-methyl-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-ca rboxamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso